molecular formula C8H14N4O B13342605 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide

3-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide

Cat. No.: B13342605
M. Wt: 182.22 g/mol
InChI Key: RMXZRDIUVRLFFX-UHFFFAOYSA-N
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Description

3-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide is a synthetic organic compound that belongs to the class of pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with N-methylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide is unique due to its specific structural features, such as the presence of the N-methylpropanamide group

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-(3-amino-5-methylpyrazol-1-yl)-N-methylpropanamide

InChI

InChI=1S/C8H14N4O/c1-6-5-7(9)11-12(6)4-3-8(13)10-2/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13)

InChI Key

RMXZRDIUVRLFFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC)N

Origin of Product

United States

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